![molecular formula C26H24N2O5 B12327459 2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid](/img/structure/B12327459.png)
2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Phe-OH, also known as fluorenylmethyloxycarbonyl-glycine-phenylalanine, is a compound widely used in peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus of peptides, allowing for the sequential addition of amino acids in solid-phase peptide synthesis. This compound is particularly valuable in the synthesis of complex peptides and proteins due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Phe-OH typically involves the protection of the amino group of glycine with the fluorenylmethyloxycarbonyl group, followed by coupling with phenylalanine. The fluorenylmethyloxycarbonyl group can be introduced by reacting glycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The resulting Fmoc-Gly is then coupled with phenylalanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of Fmoc-Gly-Phe-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis allows for the efficient and scalable production of Fmoc-Gly-Phe-OH, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Gly-Phe-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine in dimethylformamide.
Hydrolysis: The ester bond in Fmoc-protected amino esters can be hydrolyzed using mild conditions such as calcium iodide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (20% solution).
Coupling: N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in tetrahydrofuran.
Hydrolysis: Calcium iodide in aqueous conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Gly-Phe-OH is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus in solid-phase peptide synthesis .
Biology
In biological research, Fmoc-Gly-Phe-OH is used to create peptide-based hydrogels for tissue engineering and drug delivery applications. These hydrogels provide a biocompatible scaffold for cell growth and proliferation .
Medicine
The compound is used in the development of peptide-based drugs and diagnostic tools. Its ability to form stable and biocompatible hydrogels makes it suitable for controlled drug release and targeted delivery .
Industry
In the industrial sector, Fmoc-Gly-Phe-OH is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Wirkmechanismus
The mechanism of action of Fmoc-Gly-Phe-OH involves the protection of the amino terminus of peptides, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is removed under basic conditions, exposing the free amino group for further coupling reactions . This allows for the sequential addition of amino acids, facilitating the synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine, used as a building block in peptide synthesis.
Fmoc-Phe-OH: Fluorenylmethyloxycarbonyl-phenylalanine, another building block in peptide synthesis.
Fmoc-Gly-Gly-Phe-OH: A similar compound with an additional glycine residue, used in the synthesis of more complex peptides.
Uniqueness
Fmoc-Gly-Phe-OH is unique due to its specific combination of glycine and phenylalanine, providing distinct properties in peptide synthesis. Its stability and ease of removal under mild conditions make it particularly valuable in the synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLNNQAFRFTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
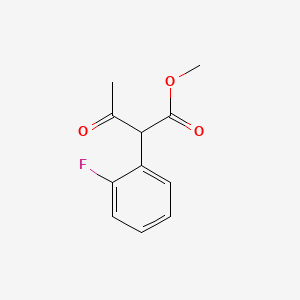
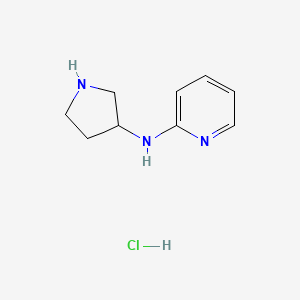
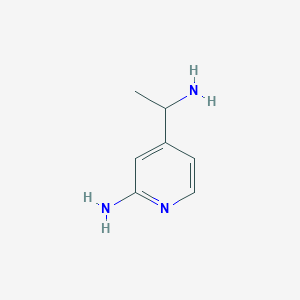
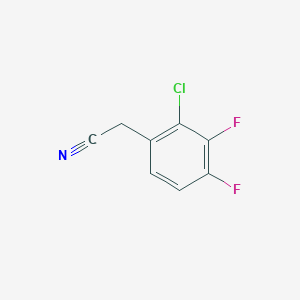
acetic acid](/img/structure/B12327414.png)

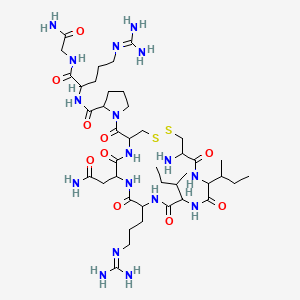
![N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide](/img/structure/B12327423.png)
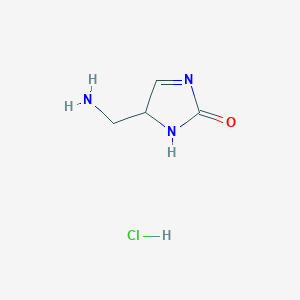

![isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B12327466.png)

